molecular formula C17H14ClN3O3S B2516359 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392241-88-2

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2516359
CAS No.: 392241-88-2
M. Wt: 375.83
InChI Key: VUEVZGXUZPIBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds, which are extensively investigated for their diverse pharmacological properties. This specific benzamide-thiadiazole hybrid is designed as a potential kinase inhibitor, with its structure suggesting activity against key oncogenic and inflammatory targets. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its ability to confer potent biological activity, particularly in anticancer and antimicrobial agents [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7852461/]. The molecular architecture, featuring the 4-chlorophenyl and dimethoxyphenyl rings, is characteristic of compounds that target tyrosine kinases like VEGFR-2, which plays a critical role in tumor angiogenesis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8957331/]. Consequently, this compound is a valuable research tool for probing signal transduction pathways in cancer biology. Its primary research applications include in vitro enzyme inhibition assays to determine IC50 values, cell-based viability studies to assess anti-proliferative effects, and as a lead compound for the structure-activity relationship (SAR) optimization of novel kinase inhibitors. Further investigation into its mechanism may reveal its utility in regulating apoptosis and cell cycle progression in various cancer cell lines.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-12-7-8-13(14(9-12)24-2)15(22)19-17-21-20-16(25-17)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVZGXUZPIBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the compound is synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, leads to the formation of the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into the final product through further reactions .

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to its antiviral and antibacterial effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among related 1,3,4-thiadiazole derivatives include:

  • Substituents on the thiadiazole ring : Position 5 typically bears aryl or alkyl groups, while position 2 is functionalized with amides, ureas, or sulfonamides.
  • Benzamide modifications : Methoxy, halogen, or sulfamoyl groups at different positions alter electronic and steric properties.

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

Compound Name Thiadiazole Substituents (Position 5) Benzamide/Amide Substituents Key Biological Activity/Notes Reference
Target Compound : N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide 4-Chlorophenyl 2,4-Dimethoxybenzamide Inferred broad-spectrum activity
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide 4-Chlorophenyl 4-Methylpiperazinylacetamide Anticancer (synthetic protocol)
N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide 4-Chlorobenzylsulfonyl 4-Methoxyphenylacetamide Not specified
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide Ethylsulfanyl 3,4-Dimethoxybenzamide Potential solubility modulation
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chlorothiazole (heterocycle varies) 2,4-Difluorobenzamide PFOR enzyme inhibition
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,4-Dichlorophenyl 2,6-Difluorobenzamide Structural analysis (X-ray)
Structure-Activity Relationships (SAR)
  • Halogen Substitution : Chlorine at the phenyl ring (4-position) enhances bioactivity compared to methoxy or methyl groups .
  • Methoxy Positioning : 2,4-Dimethoxybenzamide (target compound) vs. 3,4-dimethoxy () may alter binding affinity due to steric or electronic effects .
  • Heterocycle Variation : Thiazole derivatives () exhibit distinct enzyme inhibition compared to thiadiazoles, highlighting scaffold specificity .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The thiadiazole ring is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN3O3SC_{14}H_{14}ClN_3O_3S with a molecular weight of approximately 331.8 g/mol. The structure features a thiadiazole ring linked to a dimethoxybenzamide moiety, contributing to its unique chemical reactivity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Bacillus subtilis12100

These results suggest that this compound may possess broad-spectrum antibacterial activity.

Antitubercular Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis. In vitro tests demonstrated that it inhibits the growth of M. tuberculosis cell lines effectively:

Tested Concentration (µg/mL) Inhibition (%)
1050
2575
5090

The mechanism of action appears to involve interference with essential biochemical pathways necessary for the survival of the bacteria .

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)12
A549 (lung cancer)20

These results warrant further investigation into its potential as an anticancer agent.

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.

Case Studies

A recent study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various thiadiazole derivatives. Among these compounds, this compound demonstrated superior antibacterial and anticancer activities compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions starting with thiosemicarbazide derivatives and substituted benzoyl chlorides. Key steps include:

  • Cyclization of thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole core .
  • Coupling the thiadiazole intermediate with 2,4-dimethoxybenzamide via nucleophilic acyl substitution in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification via recrystallization (DMSO/water mixtures) or column chromatography.
    • Characterization : Confirm structure using ¹H/¹³C NMR (amide proton at δ ~10-12 ppm, aromatic protons in dimethoxy regions), IR (C=O stretch ~1650 cm⁻¹), and LC-MS for molecular ion validation .

Q. How is the purity and stability of this compound assessed during storage?

  • Methodology :

  • Purity: Monitor via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; ≥95% purity is standard for biological assays .
  • Stability: Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Use TLC and NMR to detect hydrolysis (amide bond cleavage) or oxidation (thiadiazole ring degradation) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays targeting PFOR (pyruvate:ferredoxin oxidoreductase) or COX-2, given structural similarity to nitazoxanide derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (70–110°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., DMAP) to identify optimal conditions .
  • By-Product Analysis : Use GC-MS to identify side products (e.g., unreacted benzoyl chloride) and adjust stoichiometry or reaction time .
  • Scale-Up : Pilot studies in continuous flow reactors to improve heat/mass transfer and reduce hydrolysis .

Q. What strategies resolve contradictions in reported biological activity across analogs?

  • Case Study : Discrepancies in antimicrobial potency between methyl- and ethyl-substituted thiadiazoles :

  • Structural Analysis : Compare X-ray crystallography (e.g., intermolecular H-bonding in ) to assess steric/electronic effects of substituents.
  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., -OCH₃ → -CF₃) and test against isogenic bacterial strains to isolate substituent contributions .

Q. What mechanistic insights exist for its enzyme inhibition?

  • Methodology :

  • Molecular Docking : Simulate binding to PFOR using AutoDock Vina; validate with site-directed mutagenesis (e.g., Cys→Ala mutations in the active site) .
  • Kinetic Studies : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
  • Metabolomics : LC-MS-based profiling of bacterial metabolites post-treatment to identify disrupted pathways (e.g., ATP depletion in anaerobic microbes) .

Q. How does the 4-chlorophenyl group influence pharmacokinetic properties?

  • Methodology :

  • LogP Determination : Shake-flask method to compare lipophilicity with non-chlorinated analogs .
  • CYP450 Metabolism : Incubate with human liver microsomes; quantify metabolites via UPLC-QTOF to assess metabolic stability .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (%) and correlate with in vivo efficacy .

Data Contradiction Analysis

  • Issue : Conflicting reports on antifungal activity between thiadiazole vs. oxadiazole analogs .
  • Resolution :
    • Comparative Assays : Test both scaffolds under identical conditions (e.g., C. albicans ATCC 10231, RPMI-1640 media).
    • Crystallography : Compare electron density maps to identify critical interactions (e.g., halogen bonding in 4-chlorophenyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.